molecular formula C23H30N2O4S B2710710 2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954707-04-1

2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2710710
CAS No.: 954707-04-1
M. Wt: 430.56
InChI Key: AGOLDJSNXPJUCX-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic small molecule designed for preclinical research, with its molecular framework suggesting significant potential as a therapeutic agent in oncology. This compound integrates a phenoxy acetamide moiety, a structure recognized for diverse biological activities including anti-cancer properties , with a tetrahydroisoquinoline scaffold, a heterocyclic system prevalent in many alkaloids and synthetic compounds with documented antitumor efficacy . The strategic incorporation of an ethylsulfonyl group is intended to enhance physicochemical properties and target binding affinity. Primary Research Applications and Value: The core research value of this compound is hypothesized to lie in the inhibition of key enzymes crucial for cancer cell proliferation. Recent studies on novel tetrahydroisoquinoline derivatives have demonstrated potent inhibitory activity against enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) . CDK2 is a serine/threonine kinase that plays a critical role in regulating the eukaryotic cell cycle, and its over-activation is a feature of many cancers, making it a desirable target for cancer treatment . DHFR is essential for DNA synthesis and cell growth, and its inhibition can effectively halt the spread of cancer cells . Researchers can utilize this acetamide derivative to probe these and related biological pathways. Potential Mechanism of Action: While the exact mechanism of action for this specific compound requires experimental validation, analogous tetrahydroisoquinoline-based research compounds have been shown to induce cell cycle arrest (e.g., at G2/M or S phases) and significantly promote apoptosis in cancer cell lines such as lung carcinoma A549 and breast adenocarcinoma MCF7 . The anticipated mechanism involves high-affinity binding to the active sites of target enzymes like CDK2 or DHFR, disrupting their normal function and triggering programmed cell death in malignant cells . This product is offered as a high-purity chemical entity for non-clinical research purposes only. It is strictly for use in laboratory studies and is not intended for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-5-30(27,28)25-13-12-17-6-9-20(14-18(17)15-25)24-22(26)16-29-21-10-7-19(8-11-21)23(2,3)4/h6-11,14H,5,12-13,15-16H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOLDJSNXPJUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide , with CAS number 954707-04-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O4SC_{23}H_{30}N_{2}O_{4}S, with a molecular weight of 430.6 g/mol. The structure features a tert-butyl group and an ethylsulfonyl moiety linked to a tetrahydroisoquinoline framework, which is significant for its biological interactions.

PropertyValue
CAS Number954707-04-1
Molecular FormulaC₁₉H₃₀N₂O₄S
Molecular Weight430.6 g/mol

Antimicrobial Properties

Research indicates that derivatives of compounds similar to This compound exhibit significant antimicrobial activities. For instance, compounds with similar structural motifs have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. In studies on related compounds, minimum inhibitory concentrations (MIC) as low as 4 μg/mL were reported against MRSA strains .

Anti-inflammatory Effects

In vitro studies have shown that compounds with the tetrahydroisoquinoline structure can modulate inflammatory responses. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . The presence of the tert-butyl group enhances hydrophobicity, potentially improving membrane penetration and bioavailability.

Neuroprotective Activity

Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The tetrahydroisoquinoline scaffold is known for its ability to interact with neurotransmitter systems and may offer protective benefits against oxidative stress in neuronal cells .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of phenylthiazole derivatives were synthesized based on the structural features of This compound . The study revealed potent activity against MRSA and C. difficile, suggesting that modifications to the side chains can enhance efficacy against resistant strains .
  • Neuroprotective Mechanisms :
    • Research focusing on the neuroprotective properties noted that similar compounds could reduce neuronal apoptosis induced by oxidative stress. The mechanism involved modulation of mitochondrial pathways and inhibition of caspase activation in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl Groups

  • 2-(4-(tert-butyl)phenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (): This analog replaces the ethylsulfonyl group with a propylsulfonyl chain. The longer alkyl chain likely increases molecular weight (MW: ~391 vs. ~377 for the ethyl variant) and lipophilicity (logP: ~3.2 vs. ~2.8 predicted). Such changes may alter pharmacokinetics, such as hepatic clearance or plasma protein binding .
  • N-(Carbamoylmethyl)-2-{4-[(2-{[(3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3ag) (): Contains a trifluoroethoxy-pyridylmethylsulfinyl group instead of ethylsulfonyl. The trifluoroethoxy group enhances electronegativity, possibly improving solubility in polar solvents compared to the tert-butyl group .

Modifications in the Acetamide Moiety

  • N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(3,4-dimethoxyphenethyl)acetamido)acetamide (): This compound shares the tert-butyl group but replaces the tetrahydroisoquinoline with a dimethoxyphenethylamine chain. The dual acetamide branches may increase steric hindrance, reducing binding affinity compared to the rigid tetrahydroisoquinoline core. The high synthesis yield (98%) suggests efficient Ugi multicomponent reactions, applicable to the target compound .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): A simpler acetamide with a nitro group and methylsulfonyl substituent. Crystallographic data show intermolecular H-bonding via the acetamide carbonyl, a feature critical for crystal packing and solubility .

Analogous Heterocyclic Scaffolds

  • N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide (): Lacks the sulfonyl group but retains the tetrahydroisoquinoline-acetamide framework. The phenoxyphenyl group may enhance π-π stacking interactions in hydrophobic binding pockets.
  • N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide (): Replaces the tetrahydroisoquinoline with an aminophenyl group. ~-4.2 for the target compound). The tert-butylphenoxy moiety is retained, emphasizing its role in hydrophobic interactions .

Research Implications

  • Structure-Activity Relationship (SAR): The ethylsulfonyl group in the target compound balances lipophilicity and metabolic stability better than bulkier analogs (e.g., propylsulfonyl) .
  • Synthetic Efficiency: Multicomponent reactions (e.g., Ugi) from could streamline the synthesis of the target compound .

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